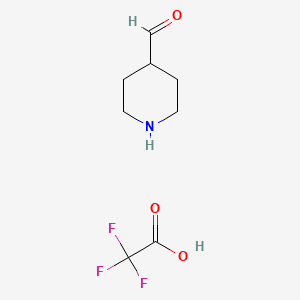

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate

Description

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |

InChI Key |

RVPROOVRUWCOQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from piperidine derivatives, particularly piperidinecarboxylic acids or their chloro-substituted analogues, which are then transformed into trifluoromethylated or trifluoroacetate derivatives through fluorination and subsequent functional group manipulations. Control of reaction parameters such as temperature, solvent system, and atmosphere is critical to optimize yield and purity.

Sulfur Tetrafluoride (SF4)-Mediated Fluorination Approach

A notable method involves the use of sulfur tetrafluoride (SF4) to introduce trifluoromethyl groups into piperidinecarboxylic acid substrates. This approach has been patented and involves the following steps:

-

- Piperidinecarboxylic acid or monochloro-piperidinecarboxylic acid (1 mol)

- Sulfur tetrafluoride (1.5–3 mol)

- Mixed solvent system consisting of anhydrous hydrofluoric acid and trichloromethane or methylene dichloride (1–8 mol)

- Reaction temperature: 50–150 °C

- Reaction time: 3–4 hours

- Stirring under controlled conditions in a stainless steel autoclave (316L material)

-

- Mix the piperidinecarboxylic acid derivative with the mixed solvent.

- Add sulfur tetrafluoride gradually under stirring.

- Heat the mixture to the desired temperature and maintain for 3–4 hours.

- Cool the reaction mixture to room temperature.

- Quench the reaction by pouring into ice water.

- Neutralize with sodium hydroxide to pH 10.

- Extract the product using an organic solvent such as chloroform or methylene dichloride.

- Purify by distillation to isolate the trifluoromethylated piperidine derivative.

-

- Yields range from approximately 60.5% to 74.6% depending on the substrate and conditions.

- Product purity is typically above 95%, as confirmed by chromatographic and spectroscopic analyses.

| Parameter | Example from Embodiment 9 |

|---|---|

| Starting Material | 4-piperidine carboxylic acid (100 g) |

| Solvent | Trichloromethane (100 g) + Anhydrous HF (90 g) |

| Sulfur tetrafluoride | 270 g |

| Reaction Temperature | 150 °C |

| Reaction Time | 3 hours |

| Yield | 93.2 g product |

| Product Purity | 95.2% |

| Calculated Yield | 74.6% (based on starting acid) |

This method offers advantages such as a relatively short process, moderate reaction pressure, high yield, and stable product quality. The trifluoromethyl group introduction is efficient and the product is easily separable by distillation.

Aldehyde Formation and Trifluoroacetate Salt Generation

The aldehyde function at the 4-position can be introduced by oxidation of the corresponding piperidine ring or by functional group interconversion from precursor piperidones or piperidinecarboxylic acids. The trifluoroacetate salt is formed by reaction of the free amine with 2,2,2-trifluoroacetic acid, which stabilizes the compound and enhances its solubility and crystallinity for handling and further reactions.

Alternative Synthetic Routes via Piperidone Intermediates

Recent literature describes the synthesis of 4-piperidone derivatives, which can be converted into 4-piperidine aldehydes through reductive amination and functional group transformations. For example, a double aza-Michael reaction on divinyl ketones yields 2-substituted 4-piperidones, which can be further modified to introduce aldehyde groups at position 4.

- Reaction conditions for such transformations often involve:

- Use of benzylamine or other amines in acetonitrile with aqueous sodium bicarbonate

- Mild reflux conditions (e.g., 1.5 hours)

- Yields ranging from 79% to 84% for substituted piperidones

This approach allows for stereochemical control and the generation of chiral piperidine derivatives, which may be subsequently converted to the trifluoroacetate salts.

Hydrogenation and Catalytic Methods for Piperidine Derivatives

Hydrogenation of pyridine or piperidone precursors using palladium, rhodium, or ruthenium catalysts under controlled conditions can yield piperidine derivatives with fluorinated substituents. These methods are often combined with coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce functional groups before or after ring reduction.

- Key features:

- One-pot reactions combining coupling and hydrogenation steps

- Use of additives like triethylamine to preserve functional groups

- Mild reaction conditions to prevent hydrodefluorination

- High selectivity and yields

While these methods are more general for piperidine derivatives, they can be adapted to synthesize trifluoromethylated or trifluoroacetate-containing piperidine aldehydes.

Summary Table of Preparation Methods

Analytical and Research Data

Purity and Characterization : Products are typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and chromatographic techniques to confirm the presence of the aldehyde group and trifluoroacetate moiety.

Yield Optimization : Reaction temperature and solvent ratios critically affect yields. For SF4 fluorination, temperatures around 75–105 °C with specific solvent ratios (anhydrous HF to methyl chloride 1:1 to 1:10) optimize conversion.

Stability : The trifluoroacetate salt form enhances compound stability compared to free aldehyde, facilitating storage and further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid.

Reduction: Piperidine-4-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Findings:

Functional Group Reactivity :

- The aldehyde in this compound offers superior reactivity for forming imines or hydrazones compared to ketones or amides in analogs .

- Carboxamide derivatives (e.g., ) exhibit reduced electrophilicity but enhanced hydrogen-bonding capacity, favoring enzyme interactions .

Solubility and Stability :

- Trifluoroacetate salts universally improve aqueous solubility, critical for drug delivery. However, morpholine-containing analogs () may achieve higher solubility due to additional oxygen atoms .

- Lithium trifluoroacetate () highlights the counterion’s role in stability, though its metal salt form differs from covalent esters/amides .

Applications :

- Aldehyde and carboxylic acid derivatives are preferred for conjugation (e.g., prodrug synthesis), while carboxamides and morpholine hybrids are prioritized in lead optimization for pharmacokinetics .

Biological Activity

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring substituted with an aldehyde and a trifluoroacetate group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of piperidine derivatives, including this compound, has been explored in various contexts:

- Antiviral Activity : Certain piperidine derivatives have shown promising results as inhibitors of HIV-1 protease. For instance, compounds with piperidine scaffolds exhibited IC50 values in the nanomolar range against both wild-type and resistant strains of HIV-1 . The structure-activity relationship (SAR) indicated that stereochemistry significantly impacts antiviral potency.

- Anticancer Properties : Piperidine derivatives have been investigated for their anticancer activity. One study highlighted a compound derived from piperidine that demonstrated cytotoxic effects on hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer’s .

Antiviral Activity Case Study

A study focused on the inhibitory effects of various piperidine derivatives against HIV-1 protease revealed that specific configurations of the piperidine moiety were crucial for activity. The most potent inhibitor identified had an IC50 value of 3.61 nM against wild-type HIV-1 .

Table 1: Inhibitory Potency of Piperidine Derivatives Against HIV-1 Protease

| Compound | IC50 (nM) | Activity Against DRV-resistant Variant (%) |

|---|---|---|

| Compound 22a | 3.61 | 26 |

| Compound 23a | 450 | 10 |

Anticancer Activity Case Study

Research into the anticancer properties of piperidine derivatives indicated that certain compounds could induce apoptosis in cancer cells more effectively than standard treatments. The study reported that a specific piperidine derivative exhibited a GI50 value of 0.78 μM in MLL-AF9 leukemia cells .

Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | FaDu (Hypopharyngeal) | 0.75 |

| Compound B | MLL-AF9 | 0.78 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between piperidine derivatives and their biological targets. For example, compound 22a was shown to fit perfectly into the active site of HIV-1 protease, forming multiple hydrogen bonds with critical residues . This interaction is believed to be responsible for its potent inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.